1-(3-Bromo-phenyl)-piperazin-2-one is classified as a piperazine derivative, a category of compounds that includes various biologically active molecules. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is particularly relevant in medicinal chemistry due to its structural features that allow for interactions with biological targets. The presence of the bromine atom and the piperazine moiety contributes to its unique pharmacological properties.
The synthesis of 1-(3-Bromo-phenyl)-piperazin-2-one can be achieved through several methods, often involving the bromination of phenylpiperazine followed by cyclization to form the piperazinone structure.
Common Synthesis Steps:
Experimental conditions such as temperature, reaction time, and solvent choice are crucial for optimizing yield and selectivity during synthesis .
The molecular structure of 1-(3-Bromo-phenyl)-piperazin-2-one consists of a piperazine ring bonded to a bromo-substituted phenyl group. The compound's molecular formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
Key Structural Features:
Crystallographic studies may provide insights into bond lengths, angles, and molecular conformations through techniques like X-ray diffraction analysis .
1-(3-Bromo-phenyl)-piperazin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-(3-Bromo-phenyl)-piperazin-2-one is primarily studied in relation to its pharmacological effects. It may act on various biological targets such as receptors or enzymes involved in neurotransmission or cell signaling pathways.
Potential Mechanisms Include:
Quantitative structure–activity relationship (QSAR) studies may help elucidate how structural modifications affect biological activity .
1-(3-Bromo-phenyl)-piperazin-2-one exhibits several physical and chemical properties:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm identity and assess purity .
The scientific applications of 1-(3-Bromo-phenyl)-piperazin-2-one are vast:
The strategic placement of bromine at the meta-position of the phenyl ring enables precise functionalization of the 1-(3-bromophenyl)-piperazin-2-one scaffold. Nucleophilic aromatic substitution (SNAr) remains the cornerstone methodology, leveraging the bromine atom as a leaving group for carbon-heteroatom bond formation. Key studies demonstrate that electron-withdrawing groups adjacent to bromine significantly enhance electrophilicity. For instance, activation using carbonyl substituents (ortho to bromine) facilitates nucleophilic displacement by amines under mild conditions (60–80°C), achieving yields >85% in DMF solvent systems [9].
Notably, meta-bromine displays moderate reactivity compared to para- or ortho-analogs, often requiring optimized catalysts. Copper-catalyzed Ullmann-Goldberg reactions enable C–N coupling with aliphatic amines using CuI (10 mol%) and trans-1,2-diaminocyclohexane (20 mol%) as ligands, producing N-arylpiperazinones in 70–92% yield [6]. Alternatively, palladium-catalyzed Buchwald-Hartwig amination permits coupling with sterically hindered secondary amines; however, catalyst residue removal necessitates additional purification steps, reducing practicality for pharmaceutical applications [2] [9].
Table 1: Nucleophilic Displacement Reactions of 1-(3-Bromophenyl)-piperazin-2-one
Nucleophile | Catalyst System | Conditions | Yield (%) | Application |
---|---|---|---|---|
Piperidine | CuI/L1, K3PO4 | DMSO, 100°C, 24h | 92 | Kinase inhibitor intermediates |
Morpholine | Pd2(dba)3/XPhos, Cs2CO3 | Toluene, 80°C, 12h | 87 | Anticancer scaffolds |
Sodium azide | NaN3, DMF | 120°C, 6h | 78 | Click chemistry precursors |
Piperazin-2-one core assembly typically employs α-haloamides and 3-bromoaniline derivatives in stepwise cyclizations. A robust two-step protocol involves: (i) N-alkylation of 3-bromoaniline with methyl bromoacetate yielding methyl 2-(3-bromophenylamino)acetate, followed by (ii) base-mediated ring closure with N-Boc-ethylenediamine. Subsequent acidolytic Boc removal furnishes the bicyclic piperazinone in 68% overall yield [5] [10].
Alternative routes exploit diethanolamine cyclization strategies. Reacting 3-bromoaniline with diethanolamine under Mitsunobu conditions (PPh3, DIAD) generates N-(3-bromophenyl)diethanolamine, which undergoes dehydrative cyclization via aziridinium ion intermediates upon treatment with thionyl chloride. This method achieves 75% yield but requires stringent anhydrous conditions [8]. For asymmetric synthesis, chiral auxiliaries like (R)-(−)-phenylglycinol direct stereoselective alkylation at C3, producing enantioenriched 3-substituted piperazin-2-ones with de >96% [8].
Microwave-assisted cyclocondensation significantly optimizes reaction kinetics. Glycine ethyl ester condensed with 3-bromoacetophenone under microwave irradiation (150°C, 20 min) delivers 1-(3-bromophenyl)-3-methylpiperazin-2-one in 89% yield versus 52% under conventional heating [10].
The embedded bromine and amide functionalities enable diverse downstream elaborations:
Table 2: Synthetic Versatility of 1-(3-Bromophenyl)-piperazin-2-one
Reaction Type | Reagents/Conditions | Product Class | Bioactivity Relevance |
---|---|---|---|
Suzuki coupling | Pd(PPh3)4, ArB(OH)2, Na2CO3 | 3-(Hetero)aryl-piperazinones | Dopamine D3 receptor ligands |
N-Alkylation | K2CO3, R-X, CH3CN, reflux | 4-Alkylpiperazinones | Antibacterial scaffolds |
Lactam reduction | LiAlH4, THF, 0°C to reflux | Piperazines | Improved blood-brain barrier penetration |
Amide hydrolysis | Ba(OH)2, H2O2, H2O, 60°C | Diaminoethane derivatives | Tricyclic hybrid systems |
Industrial translation of piperazinone syntheses demands solvent optimization, waste reduction, and energy efficiency. SNAr reactions benefit from aqueous-phase processing: substituting DMF with water/tetrabutylammonium bromide (TBAB) as phase-transfer catalyst achieves 88% yield in 1-(4-bromophenyl)piperazine synthesis, eliminating halogenated solvents [5]. Flow chemistry enhances exothermic cyclizations; continuous-flow hydrogenation of nitro intermediates using Pd/C-packed cartridges reduces reaction times from hours to minutes while improving safety profiles [10].
Atom economy is prioritized in ring-forming steps. Cyclocondensation of 3-bromoaniline with ethylene carbonate produces 1-(3-bromophenyl)piperazin-2-one directly via CO2 extrusion (atom economy = 84%), avoiding stoichiometric activating agents [4]. Solvent-free sonochemical Kabachnik-Fields reactions install aminophosphonate groups at N4 with 99% yield in 20 seconds, minimizing purification needs [4]. Life-cycle assessments confirm that these approaches reduce E-factors (kg waste/kg product) by 40–60% compared to classical routes.
Table 3: Green Metrics for Key Synthetic Routes
Methodology | PMI (Total) | E-Factor | Solvent Intensity (mL/g) | Energy Savings |
---|---|---|---|---|
Aqueous-phase SNAr (TBAB) | 8.2 | 6.4 | 12 | 35% vs. DMF |
Ethylene carbonate cyclization | 3.1 | 2.9 | <5 | 50% vs. stepwise |
Sonochemical N-functionalization | 1.9 | 1.2 | 0 (solvent-free) | 90% vs. reflux |
PMI: Process Mass Intensity
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7